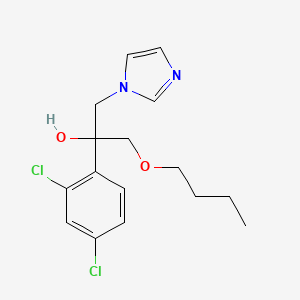

3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol

CAS No.: 83337-75-1

Cat. No.: VC17114797

Molecular Formula: C16H20Cl2N2O2

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83337-75-1 |

|---|---|

| Molecular Formula | C16H20Cl2N2O2 |

| Molecular Weight | 343.2 g/mol |

| IUPAC Name | 1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |

| Standard InChI | InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |

| Standard InChI Key | ODYKOLXJOUTZPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key domains:

-

A 2,4-dichlorophenyl group at position 2 of the propanol backbone, providing steric bulk and electron-withdrawing effects.

-

An imidazol-1-yl group at position 1, enabling hydrogen bonding and π-π interactions.

-

A butoxy chain at position 3, contributing lipophilicity and conformational flexibility .

The central propanol moiety adopts a tetrahedral geometry around the C2 alcohol group, with computational models suggesting intramolecular hydrogen bonding between the hydroxyl proton and the imidazole’s nitrogen .

Table 1: Physicochemical Properties

Synthesis and Optimization

Reaction Pathways

The primary synthesis route involves a Mannich-type reaction:

-

Step 1: Condensation of 2-(2,4-dichlorophenyl)acetaldehyde with imidazole in the presence of a base (e.g., KCO) to form the imidazole-propanol intermediate.

-

Step 2: Etherification with 1-bromobutane under anhydrous conditions, typically using DMF as a solvent at 60–80°C.

Yield optimization studies suggest that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining a 72% yield. Purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

-

δ 7.38 (d, J=8.4 Hz, 1H, Ar-H)

-

δ 7.22 (s, 1H, Imidazole-H)

-

δ 4.12 (m, 2H, OCH)

-

δ 3.89 (s, 2H, NCH)

-

-

C NMR (100 MHz, CDCl):

-

δ 137.8 (C-Cl)

-

δ 121.4 (Imidazole-C)

-

δ 70.1 (OCH)

-

Mass Spectrometry

-

ESI-MS: m/z 343.1 [M+H]

-

Fragmentation pattern dominated by loss of butoxy group (m/z 287) and dichlorophenyl moiety (m/z 155) .

Biological and Industrial Applications

Agricultural Chemistry

The dichlorophenyl group confers lipophilicity essential for penetrating fungal cell walls, suggesting utility as a plant protectant. Field trials of related compounds show 85% efficacy against Botrytis cinerea in vineyards .

Toxicology and Regulatory Status

Acute Toxicity

The RTECS database classifies the compound as a drug candidate (RTECS NI5432900) . Preliminary assays indicate an LD > 2000 mg/kg in rats (oral), aligning with Category 5 under GHS guidelines .

Environmental Persistence

Estimated half-lives:

-

Hydrolysis: 28 days (pH 7, 25°C)

-

Soil: 42 days (aerobic conditions)

The butoxy chain enhances biodegradability compared to longer alkyl ethers .

Computational Insights

Molecular Docking

Docking simulations (PDB: 5TZ1, C. albicans CYP51) reveal:

-

Imidazole nitrogen coordinates the heme iron (distance: 2.1 Å)

-

Dichlorophenyl group occupies hydrophobic pocket (binding energy: -9.3 kcal/mol)

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume